molecular formula C13H22N2O4 B1343826 tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate CAS No. 401566-77-6

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Cat. No.: B1343826
CAS No.: 401566-77-6
M. Wt: 270.32 g/mol
InChI Key: IDSUGFWKJSGGAU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a 3-oxobutanoyl side chain. This molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of urea derivatives targeting pharmacological applications (e.g., compound 37 in ) . The 3-oxobutanoyl group introduces a reactive ketone moiety, enabling further functionalization through nucleophilic additions or condensations. Its synthesis involves amidation between tert-butyl piperazine-1-carboxylate and activated carboxylic acid derivatives (e.g., HOAt/EDCI-mediated coupling) .

Properties

IUPAC Name

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUGFWKJSGGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine Nitrogen

  • Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
  • Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.
  • Outcome: Formation of tert-butyl piperazine-1-carboxylate, protecting one nitrogen to allow selective functionalization at the other nitrogen.

Acetoacetylation at the 4-Position

  • Reagents: Acetoacetyl chloride or ethyl acetoacetate derivatives.
  • Method:
    • The Boc-protected piperazine is reacted with acetoacetyl chloride under controlled temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize HCl formed.
    • Alternatively, a transacetoacetylation can be performed using ethyl acetoacetate and catalytic acid or base.
  • Solvent: Anhydrous dichloromethane or acetonitrile.
  • Purification: The crude product is purified by silica gel chromatography or recrystallization to isolate this compound.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Advantages Limitations
1 Boc Protection of Piperazine Nitrogen Piperazine, Boc2O, base, DCM, 0–25 °C Selective protection, well-established Requires careful control of stoichiometry
2 Acetoacetylation at 4-Position Acetoacetyl chloride, base, DCM, 0–5 °C Direct introduction of 3-oxobutanoyl group Acetoacetyl chloride is moisture sensitive
3 Photocatalytic One-Step Synthesis (Analog) 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, light, oxidant Environmentally friendly, fewer byproducts Currently demonstrated for related compounds, not exact target

Research Findings and Considerations

  • Yield and Purity: Traditional acetoacetylation methods typically yield high purity products after chromatographic purification, with yields often exceeding 70–80% under optimized conditions.
  • Environmental Impact: Photocatalytic methods reduce hazardous waste and avoid heavy metals, aligning with green chemistry principles.
  • Scalability: Boc protection and acetoacetylation are scalable with standard organic synthesis equipment; photocatalytic methods require specialized light sources and photocatalysts.
  • Safety: Acetoacetyl chloride is corrosive and moisture sensitive; handling requires inert atmosphere and low temperature. Photocatalytic methods avoid such reagents but require control of light exposure and oxidants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a piperazine derivative with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is used in medical, environmental, and industrial research.

Scientific Research Applications

This compound is a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. In biological research, it helps study enzyme interactions and serves as a precursor for synthesizing biologically active molecules. It is also used in the industrial sector to produce polymers, coatings, and other materials because of its stability and reactivity.

Chemistry

This compound acts as a building block in creating complex molecules like pharmaceuticals and agrochemicals.

Biology

This compound can be used in biological research to study enzyme interactions and as a precursor to synthesize biologically active molecules. The compound can inhibit or activate these targets, leading to various biological effects.

Industry

In industry, this compound is used in the production of polymers, coatings and other materials, due to its stability and reactivity.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: Can be achieved using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Achieved using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butyl group can be replaced by other functional groups.

Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Various nucleophiles under basic or acidic conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with variations in substituents significantly altering physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name (Substituent) Key Structural Feature Electronic Effects Potential Applications Reference
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate 3-Oxobutanoyl (ketone) Electron-withdrawing; reactive ketone Medicinal chemistry intermediates
tert-Butyl 4-(5-fluorobenzyl)piperazine-1-carboxylate 5-Fluorobenzyl Electron-withdrawing (F); lipophilic Bioactive compound synthesis
tert-Butyl 4-(sulfonimidoyl)piperazine-1-carboxylate Sulfonimidoyl group Polar; hydrogen-bond acceptor Chiral catalysis or enzyme inhibition
tert-Butyl 4-(imidazothiazole)piperazine-1-carboxylate Imidazo[2,1-b]thiazole Aromatic; planar heterocycle Anticancer or antimicrobial agents
tert-Butyl 4-(pyridinyl-ferrocene)piperazine-1-carboxylate Ferrocene-pyridinyl hybrid Redox-active; sterically bulky Catalysis or materials science

Key Observations :

  • The 3-oxobutanoyl group enhances reactivity for subsequent derivatization (e.g., formation of urea linkages) .
  • Fluorinated derivatives (e.g., ) improve metabolic stability and membrane permeability .
  • Sulfonimidoyl and sulfonyl groups () introduce polarity, aiding in target binding for kinase inhibitors .

Key Observations :

  • HOAt/EDCI-mediated amidation () is reliable for carboxamide formation but may require optimization for sterically hindered substrates.
  • CuI-catalyzed amination () offers cost-effective access to arylpiperazines but with moderate yields .
  • Pd/CuH catalysis () achieves high yields for sterically demanding substituents (e.g., ferrocene) .

Stability and Reactivity

  • Acid Sensitivity : The tert-butyl carbamate group is generally stable under basic and neutral conditions but cleaved under strong acids (e.g., TFA) .
  • Gastric Fluid Stability: Compounds with triazolylmethyl groups () degrade in simulated gastric fluid, whereas the 3-oxobutanoyl derivative’s stability remains unstudied but is presumed stable under standard conditions .
  • Ketone Reactivity: The 3-oxobutanoyl group undergoes nucleophilic additions (e.g., with amines or hydrazines) to form hydrazones or imines, enabling diverse derivatization .

Biological Activity

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS No. 401566-77-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4, with a molecular weight of 270.33 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 3-oxobutanoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

The compound exhibits several biochemical properties that influence its activity:

  • Solubility : It is soluble in organic solvents, which facilitates its use in biological assays.
  • Stability : Under standard laboratory conditions, the compound remains stable; however, exposure to light and heat may lead to degradation.
  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, it has been reported to induce apoptosis in various cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Inhibition of cell cycle progression
A549 (Lung)25Disruption of mitochondrial function
  • Antimicrobial Activity : The compound has demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells. Results indicated an IC50 value of 15 µM, with significant induction of apoptosis observed through flow cytometry analysis.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating promising antimicrobial properties.

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